8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. The presence of a difluoromethyl group and a dioxaspirodecane ring makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and more efficient methods are employed. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Major Products Formed
Scientific Research Applications
8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A structurally similar compound with different functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
Uniqueness
8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14F2O4 |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
8-(difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H14F2O4/c11-7(12)9(8(13)14)1-3-10(4-2-9)15-5-6-16-10/h7H,1-6H2,(H,13,14) |
InChI Key |
MFKPZLLQOZBQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C(F)F)C(=O)O)OCCO2 |
Origin of Product |
United States |
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